

A Comparative Purity Analysis of Commercial 5-Methylquinoxaline Samples

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Compound of Interest

Compound Name: **5-Methylquinoxaline**

Cat. No.: **B1213170**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive purity analysis of commercially available **5-Methylquinoxaline** samples. The purity of active pharmaceutical ingredients and key starting materials is critical in drug discovery and development to ensure experimental reproducibility and safety. This document outlines the methodologies used to assess the purity of **5-Methylquinoxaline** from different suppliers and presents a comparative summary of the findings. The experimental data herein is intended to offer an objective evaluation to aid in the selection of the most suitable grade of **5-Methylquinoxaline** for research and development purposes.

Data Summary

The purity of **5-Methylquinoxaline** samples from three representative commercial suppliers was evaluated using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The quantitative data is summarized in the tables below.

Table 1: HPLC Purity Analysis

Sample	Retention Time (min)	Peak Area (%)
Supplier A	6.42	99.85
Supplier B	6.43	98.62
Impurity 1	5.81	
Impurity 2	7.15	
Supplier C	6.42	99.13
Impurity 1	5.82	

Table 2: GC-MS Impurity Profile

Sample	Component	Retention Time (min)	Molecular Ion (m/z)	Relative Abundance (%)
Supplier A	5-Methylquinoxaline	9.22	144.17	>99.8
Supplier B	5-Methylquinoxaline	9.22	144.17	98.5
Unreacted Starting Material		8.95	122.17	1.2
Dimer Impurity		10.54	288.34	0.3
Supplier C	5-Methylquinoxaline	9.23	144.17	99.0
Unreacted Starting Material		8.96	122.17	0.8

Table 3: ^1H NMR Analysis (500 MHz, CDCl_3)

Proton	Supplier A (δ , ppm)	Supplier B (δ , ppm)	Supplier C (δ , ppm)
-CH ₃	2.78	2.78	2.78
H-2	8.81	8.81	8.81
H-3	8.80	8.80	8.80
H-6	7.69	7.69 (minor impurity peak at 7.65)	7.69
H-7	7.56	7.56	7.56
H-8	7.91	7.91	7.91

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method was developed for the purity assessment and quantification of impurities.

- Instrumentation: A standard HPLC system with a UV-Vis detector.
- Column: C18 column (4.6 x 250 mm, 5 μ m).
- Mobile Phase: A gradient of Acetonitrile and Water (both HPLC grade).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 35°C.
- Detection Wavelength: 254 nm.
- Injection Volume: 5 μ L.
- Sample Preparation: Samples were prepared by dissolving 1 mg of **5-Methylquinoxaline** in 1 mL of the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS was used for the identification and quantification of volatile impurities.

- Instrumentation: A standard GC-MS system.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 μ m).
- Inlet Temperature: 250°C.
- Oven Program: Initial temperature of 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Mass Range: m/z 40-500.
- Sample Preparation: Samples were diluted in dichloromethane to a concentration of 100 μ g/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

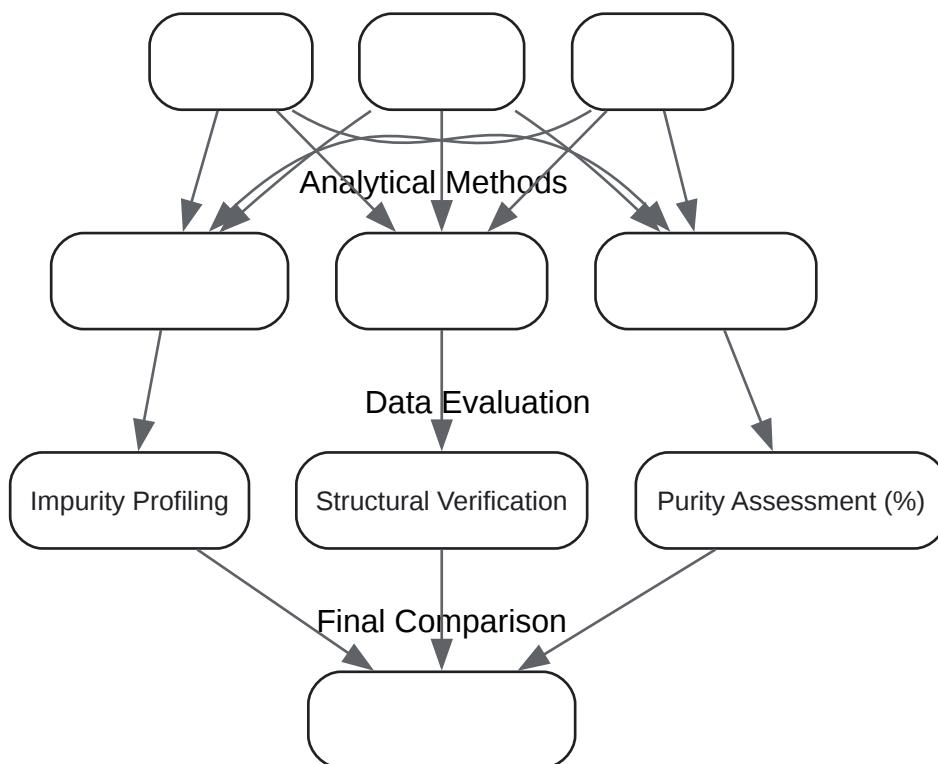
^1H NMR spectroscopy was utilized for structural confirmation and to detect the presence of any structural isomers or impurities with distinct proton signals.

- Instrumentation: 500 MHz NMR spectrometer.
- Solvent: Deuterated chloroform (CDCl_3).
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.
- Sample Concentration: 10 mg/mL.

Visualizations

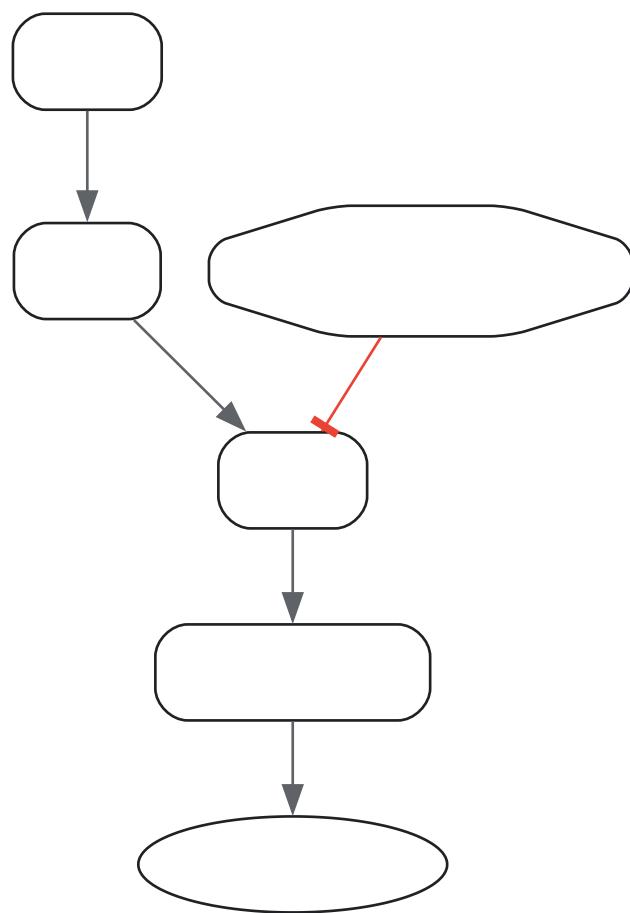
The following diagrams illustrate the experimental workflow for purity analysis and a representative signaling pathway where a quinoxaline derivative might act as an inhibitor.

Commercial Samples

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Caption: Experimental workflow for the purity analysis of **5-Methylquinoxaline**.

Hypothetical Kinase Signaling Pathway



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Caption: Inhibition of a kinase signaling pathway by a hypothetical **5-Methylquinoxaline** derivative.

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